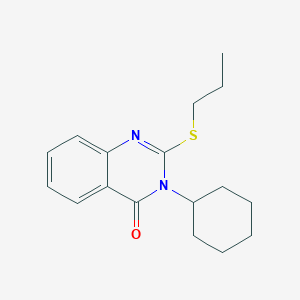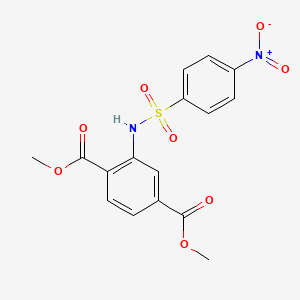
3-cyclohexyl-2-(propylsulfanyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロヘキシル-2-(プロピルスルファニル)キナゾリン-4(3H)-オンは、キナゾリンオン系に属する合成有機化合物です。キナゾリンオンは、多様な生物活性で知られており、その潜在的な治療応用のため広く研究されています。この特定の化合物は、3位にシクロヘキシル基、2位にプロピルスルファニル基を持つキナゾリンオンコアを特徴とし、潜在的な薬理学的特性を持つユニークな分子です。
準備方法
合成経路と反応条件
3-シクロヘキシル-2-(プロピルスルファニル)キナゾリン-4(3H)-オンの合成は、一般的に以下の手順を伴います。
キナゾリンオンコアの形成: キナゾリンオンコアは、アントラニル酸誘導体とホルムアミドまたはその等価物を酸性または塩基性条件下で環化させることによって合成できます。
シクロヘキシル基の導入: シクロヘキシル基は、アルミニウムクロリドなどのルイス酸触媒の存在下、シクロヘキシルハライドを用いたフリーデル・クラフツアルキル化によって導入できます。
プロピルスルファニル基の導入: プロピルスルファニル基は、塩基性条件下、プロピルチオールと適切な脱離基を用いた求核置換反応によって導入できます。
工業生産方法
3-シクロヘキシル-2-(プロピルスルファニル)キナゾリン-4(3H)-オンの工業生産には、上記合成経路の最適化バージョンが用いられ、スケーラビリティ、コスト効率、環境への配慮に重点が置かれます。連続フロー反応器やグリーンケミストリーの原理が、効率の向上と廃棄物の削減に用いられる場合があります。
化学反応の分析
反応の種類
3-シクロヘキシル-2-(プロピルスルファニル)キナゾリン-4(3H)-オンは、次のような様々な化学反応を起こすことができます。
酸化: プロピルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、スルホキシドまたはスルホンに酸化できます。
還元: キナゾリンオンコアは、水素化ホウ素ナトリウムなどの還元剤を用いて、ジヒドロキナゾリンオンに還元できます。
置換: プロピルスルファニル基は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
置換: アミン、チオール、ハロゲン化物などの求核剤
形成される主な生成物
酸化: スルホキシド、スルホン
還元: ジヒドロキナゾリンオン
置換: 様々な置換キナゾリンオン
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして。
生物学: 抗菌性、抗炎症性、抗がん性などの潜在的な生物活性のために。
医学: 特定の疾患を標的とする新しい治療薬の開発のためのリード化合物として。
工業: ユニークな特性を持つ特殊化学品や材料の開発に。
科学的研究の応用
3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
作用機序
3-シクロヘキシル-2-(プロピルスルファニル)キナゾリン-4(3H)-オンの作用機序は完全には解明されていませんが、特定の分子標的と経路との相互作用が関与すると考えられています。潜在的な標的には、様々な生物学的プロセスに関与する酵素、受容体、シグナル伝達タンパク質が含まれます。プロピルスルファニル基は、化合物の活性と選択性の調節に役割を果たす可能性があります。
類似化合物との比較
類似化合物
- 3-シクロヘキシル-2-(メチルスルファニル)キナゾリン-4(3H)-オン
- 3-シクロヘキシル-2-(エチルスルファニル)キナゾリン-4(3H)-オン
- 3-シクロヘキシル-2-(ブチルスルファニル)キナゾリン-4(3H)-オン
ユニークさ
3-シクロヘキシル-2-(プロピルスルファニル)キナゾリン-4(3H)-オンは、シクロヘキシル基とプロピルスルファニル基の特定の組み合わせによりユニークであり、その類似体と比較して、異なる物理化学的特性と生物活性を与える可能性があります。スルファニル基のアルキル鎖の長さと性質は、化合物の反応性、溶解性、および生物学的標的との相互作用に大きく影響を与える可能性があります。
特性
分子式 |
C17H22N2OS |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
3-cyclohexyl-2-propylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C17H22N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
InChIキー |
FJOJFIKENRCJLH-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)
![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)

![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)

